
Cadmium bis(isoundecanoate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cadmium bis(isoundecanoate) is a chemical compound with the molecular formula C₂₂H₄₂CdO₄. It is a cadmium salt of isoundecanoic acid, and it is known for its applications in various industrial and scientific fields. The compound is characterized by its unique structure, which includes cadmium ions coordinated with isoundecanoate ligands.
准备方法
Synthetic Routes and Reaction Conditions: Cadmium bis(isoundecanoate) can be synthesized through a reaction between cadmium oxide and isoundecanoic acid. The reaction typically occurs in an organic solvent under controlled temperature and pressure conditions. The general reaction is as follows:
CdO+2C₁₁H₂₁COOH→Cd(C₁₁H₂₁COO)₂+H₂O
The reaction is carried out by dissolving cadmium oxide in an organic solvent, followed by the addition of isoundecanoic acid. The mixture is then heated to facilitate the reaction, and the product is isolated through filtration and purification processes.
Industrial Production Methods: In industrial settings, the production of cadmium bis(isoundecanoate) involves large-scale reactors where cadmium oxide and isoundecanoic acid are mixed under controlled conditions. The reaction parameters, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity. The final product is then subjected to quality control measures to ensure it meets industry standards.
化学反应分析
Types of Reactions: Cadmium bis(isoundecanoate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form cadmium oxide and other by-products.
Reduction: It can be reduced to cadmium metal in the presence of strong reducing agents.
Substitution: The isoundecanoate ligands can be substituted with other ligands in the presence of suitable reagents.
Common Reagents and Conditions:
Oxidation: Oxygen or other oxidizing agents at elevated temperatures.
Reduction: Hydrogen gas or other reducing agents at high temperatures.
Substitution: Ligand exchange reactions using different carboxylic acids or other ligands.
Major Products Formed:
Oxidation: Cadmium oxide and carbon dioxide.
Reduction: Cadmium metal and isoundecanoic acid.
Substitution: New cadmium salts with different ligands.
科学研究应用
Cadmium bis(isoundecanoate) has several applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of other cadmium compounds and as a catalyst in organic reactions.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential use in drug delivery systems and as a contrast agent in imaging techniques.
Industry: Utilized in the production of specialized coatings, pigments, and as a stabilizer in plastics.
作用机制
The mechanism of action of cadmium bis(isoundecanoate) involves its interaction with cellular components and molecular pathways. Cadmium ions can bind to proteins and enzymes, altering their structure and function. This binding can disrupt cellular processes, leading to oxidative stress and apoptosis. The compound’s effects are mediated through pathways such as the Mitogen-Activated Protein Kinase (MAPK) pathway and the Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway.
相似化合物的比较
Cadmium bis(acetate): Similar in structure but with acetate ligands instead of isoundecanoate.
Cadmium bis(stearate): Contains stearate ligands, used in different industrial applications.
Cadmium bis(benzoate): Features benzoate ligands, with distinct chemical properties.
Uniqueness: Cadmium bis(isoundecanoate) is unique due to its specific ligand structure, which imparts distinct physical and chemical properties. Its long-chain isoundecanoate ligands provide unique solubility and reactivity characteristics compared to other cadmium salts.
属性
CAS 编号 |
93965-30-1 |
|---|---|
分子式 |
C22H42CdO4 |
分子量 |
483.0 g/mol |
IUPAC 名称 |
cadmium(2+);9-methyldecanoate |
InChI |
InChI=1S/2C11H22O2.Cd/c2*1-10(2)8-6-4-3-5-7-9-11(12)13;/h2*10H,3-9H2,1-2H3,(H,12,13);/q;;+2/p-2 |
InChI 键 |
PDUFGVGKTZNBCA-UHFFFAOYSA-L |
规范 SMILES |
CC(C)CCCCCCCC(=O)[O-].CC(C)CCCCCCCC(=O)[O-].[Cd+2] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



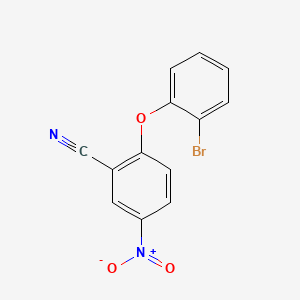
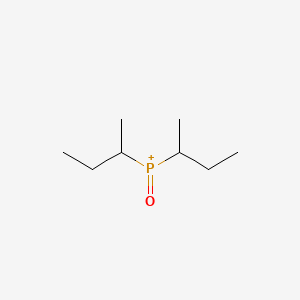
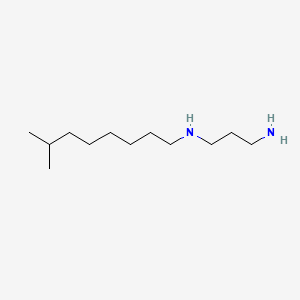

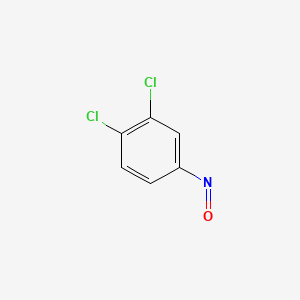
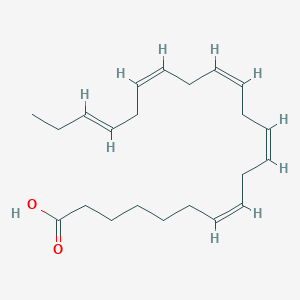
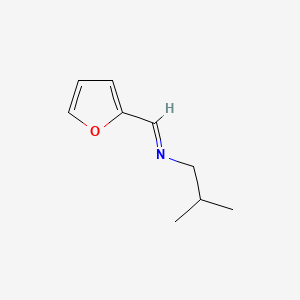
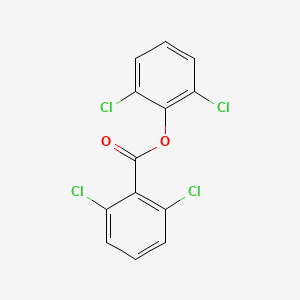
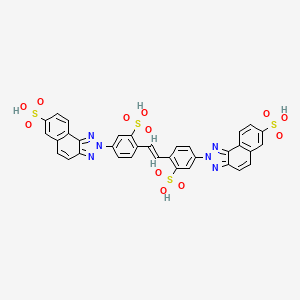
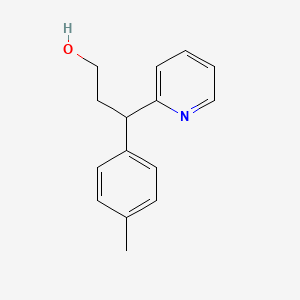
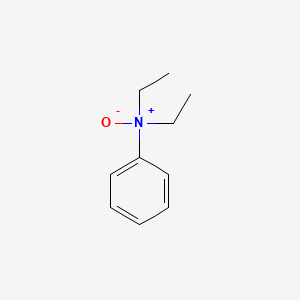
![[(4R)-4-hydroxy-2-methylpentan-2-yl] (2R)-2-ethylhexaneperoxoate](/img/structure/B15177291.png)

